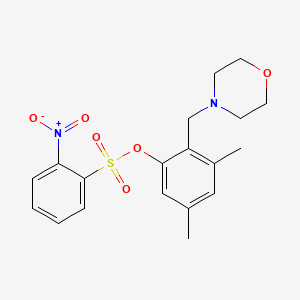
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is a complex organic compound with the molecular formula C19H22N2O6S. This compound is known for its unique structural features, which include a morpholinomethyl group attached to a dimethylphenyl ring, and a nitrobenzenesulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
科学的研究の応用
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is utilized in several scientific fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate typically involves multiple steps. One common method starts with the nitration of 2-nitrobenzenesulfonic acid, followed by the introduction of the morpholinomethyl group through a nucleophilic substitution reaction. The final step involves the alkylation of the phenyl ring with dimethyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to corresponding nitro or amine derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The nitrobenzenesulfonate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The morpholinomethyl group may enhance the compound’s binding affinity to certain biological targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,5-Dimethylphenyl 2-nitrobenzenesulfonate
- 2-(Morpholinomethyl)phenyl 2-nitrobenzenesulfonate
- 3,5-Dimethyl-2-(morpholinomethyl)phenyl benzenesulfonate
Uniqueness
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the morpholinomethyl and nitrobenzenesulfonate groups allows for versatile applications in various scientific disciplines.
特性
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-14-11-15(2)16(13-20-7-9-26-10-8-20)18(12-14)27-28(24,25)19-6-4-3-5-17(19)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRCWXOEYOJIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
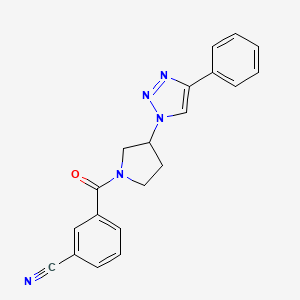
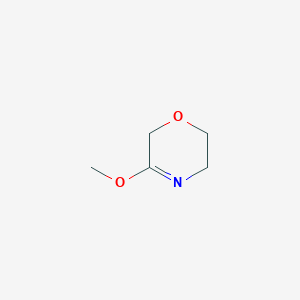

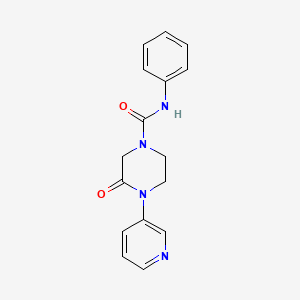
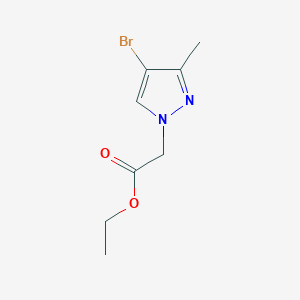
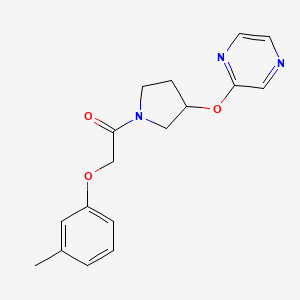
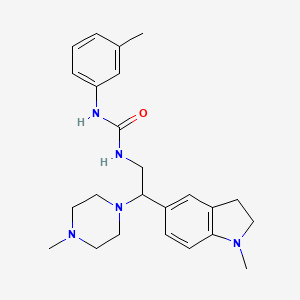
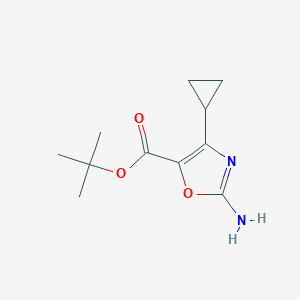
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

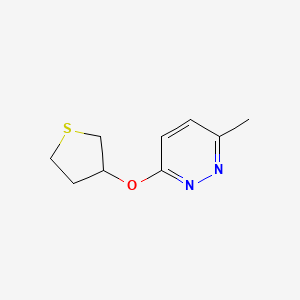
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2630094.png)
![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)
